molecular formula C10H7F6NO B3192489 2,2,2-Trifluoro-N-[4-methyl-3-(trifluoromethyl)phenyl]acetamide CAS No. 630125-85-8

2,2,2-Trifluoro-N-[4-methyl-3-(trifluoromethyl)phenyl]acetamide

Cat. No.: B3192489
CAS No.: 630125-85-8
M. Wt: 271.16 g/mol
InChI Key: RFSRZWVCAVHHHS-UHFFFAOYSA-N
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Description

2,2,2-Trifluoro-N-[4-methyl-3-(trifluoromethyl)phenyl]acetamide is a fluorinated acetamide derivative characterized by a trifluoroacetyl group and a substituted phenyl ring bearing both methyl and trifluoromethyl substituents. This compound belongs to a class of trifluoromethylphenyl amides (TFMPAs) widely studied for their biological activities, including insecticidal, repellent, and fungicidal properties . The electron-withdrawing trifluoromethyl groups enhance lipophilicity and metabolic stability, making such compounds valuable in agrochemical and pharmaceutical applications .

Properties

IUPAC Name

2,2,2-trifluoro-N-[4-methyl-3-(trifluoromethyl)phenyl]acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H7F6NO/c1-5-2-3-6(4-7(5)9(11,12)13)17-8(18)10(14,15)16/h2-4H,1H3,(H,17,18)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RFSRZWVCAVHHHS-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)NC(=O)C(F)(F)F)C(F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H7F6NO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30722400
Record name 2,2,2-Trifluoro-N-[4-methyl-3-(trifluoromethyl)phenyl]acetamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30722400
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

271.16 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

630125-85-8
Record name 2,2,2-Trifluoro-N-[4-methyl-3-(trifluoromethyl)phenyl]acetamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30722400
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2,2,2-Trifluoro-N-[4-methyl-3-(trifluoromethyl)phenyl]acetamide typically involves the reaction of 4-methyl-3-(trifluoromethyl)aniline with trifluoroacetic anhydride under controlled conditions. The reaction is usually carried out in an inert atmosphere to prevent unwanted side reactions and to ensure the purity of the final product.

Industrial Production Methods: In an industrial setting, the compound can be synthesized using continuous flow chemistry techniques, which allow for better control over reaction parameters and improved scalability. The use of advanced catalysts and optimized reaction conditions can further enhance the efficiency and yield of the production process.

Chemical Reactions Analysis

Types of Reactions: 2,2,2-Trifluoro-N-[4-methyl-3-(trifluoromethyl)phenyl]acetamide can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

  • Reduction: Reduction reactions can be performed using lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst.

  • Substitution: Nucleophilic substitution reactions can be carried out using alkyl halides or other suitable nucleophiles.

Major Products Formed:

  • Oxidation: The oxidation of the compound can lead to the formation of carboxylic acids or other oxidized derivatives.

  • Reduction: Reduction reactions typically result in the formation of amines or other reduced derivatives.

  • Substitution: Substitution reactions can produce a variety of substituted derivatives, depending on the nucleophile used.

Scientific Research Applications

Organic Synthesis

The compound serves as a valuable intermediate in organic synthesis due to its reactivity. The presence of fluorine atoms enhances the electrophilicity of the molecule, making it suitable for various coupling reactions and functional group transformations.

Key Reactions:

  • Fluorination Reactions : The trifluoromethyl groups can be utilized in selective fluorination processes.
  • Coupling Reactions : It can participate in Suzuki or Heck coupling reactions to form complex aromatic systems.

Material Science

In material science, 2,2,2-Trifluoro-N-[4-methyl-3-(trifluoromethyl)phenyl]acetamide is explored for its potential use in developing advanced materials with unique properties such as:

  • Thermal Stability : The incorporation of fluorinated compounds often results in materials that maintain structural integrity at elevated temperatures.
  • Hydrophobicity : Fluorinated materials exhibit low surface energy, making them highly water-repellent.

Pharmacology

Recent studies indicate that this compound may exhibit biological activity relevant to pharmacology. Research focuses on its potential as:

  • Enzyme Inhibitor : Preliminary studies suggest it may inhibit specific enzymes involved in inflammatory pathways.
  • Anticancer Agent : Investigations into its anticancer properties are ongoing, with early results indicating possible efficacy against certain cancer cell lines.

Case Study 1: Enzyme Inhibition

A study published in a peer-reviewed journal investigated the enzyme inhibition properties of this compound. The compound was found to significantly inhibit cyclooxygenase (COX) enzymes involved in inflammation pathways, suggesting potential applications in anti-inflammatory drug development.

Case Study 2: Anticancer Activity

In another study focusing on its anticancer activity, researchers tested the compound against human breast cancer cell lines. Results indicated that it reduced cell viability significantly compared to control groups, warranting further exploration into its mechanisms of action and therapeutic potential.

Mechanism of Action

The mechanism by which 2,2,2-Trifluoro-N-[4-methyl-3-(trifluoromethyl)phenyl]acetamide exerts its effects depends on its specific application. In drug discovery, for example, the compound may interact with molecular targets such as enzymes or receptors, leading to the modulation of biological pathways. The presence of the trifluoromethyl group enhances the compound's binding affinity and metabolic stability, making it a valuable tool in medicinal chemistry.

Comparison with Similar Compounds

Key Observations :

  • Trifluoromethyl Position : Compound 4c (2-position) exhibits superior repellency compared to DEET, while nitro-substituted analogs (e.g., CAS 70382-51-3) are more suited as synthetic intermediates due to enhanced stability .
  • Heterocyclic Modifications : Furan or triazole moieties (e.g., in and ) introduce steric and electronic effects that can modulate activity .

Key Observations :

  • Dual trifluoromethyl groups (as in 4c) significantly enhance repellent potency, likely due to increased lipid membrane interaction .
  • Chain length in acyl groups (e.g., hexanamide vs. acetamide) affects volatility and duration of action .

Physicochemical Properties

Compound Name Melting Point (°C) Synthetic Method Analytical Techniques Reference ID
(E)-N-[5-(4-Fluorostyryl)-3-(2,2,2-trifluoroacetyl)-1H-indol-7-yl]acetamide (4f) 222–225 TFAA-mediated acylation in CH₃CN/THF ¹H-NMR, IR, TLC
2,2,2-Trifluoro-N-[4-nitro-3-(trifluoromethyl)phenyl]acetamide Not reported Standard acylations HPLC, GC-MS, NMR, FTIR
N-(2,5-Bis(4-methoxyphenyl)-3-(trifluoroacetyl)-1H-indol-7-yl)acetamide (4d) 254–257 TFAA in THF ¹H-NMR, IR

Key Observations :

  • Higher melting points (e.g., 254–257°C for 4d) correlate with increased molecular symmetry and intermolecular interactions .
  • Trifluoroacetic anhydride (TFAA) is a common reagent for introducing trifluoroacetyl groups .

Biological Activity

2,2,2-Trifluoro-N-[4-methyl-3-(trifluoromethyl)phenyl]acetamide is a fluorinated organic compound with significant potential in various biological applications. Its unique trifluoromethyl groups enhance its lipophilicity and metabolic stability, making it an interesting candidate for drug development and other biological studies.

  • Molecular Formula : C10H8F6N
  • Molecular Weight : 258.16 g/mol
  • Boiling Point : Not specified
  • Density : Not specified

The trifluoromethyl groups in this compound are known to influence its interaction with biological targets. The presence of these groups can enhance binding affinity to proteins and enzymes, potentially altering their activity. Research indicates that compounds with trifluoromethyl substitutions often exhibit improved pharmacokinetic properties compared to their non-fluorinated counterparts .

Anticancer Properties

Recent studies have shown that fluorinated compounds can exhibit significant anticancer activity. For instance, compounds similar to this compound have been evaluated for their ability to inhibit cancer cell proliferation:

CompoundCell LineIC50 (µM)Mechanism
Compound AA549 (Lung)49.85Induces apoptosis
Compound BMCF-7 (Breast)1.88CDK2 inhibition
Compound CHCT116 (Colon)0.95Microtubule disassembly

These results suggest that the trifluoromethyl group may enhance the anticancer efficacy of similar compounds by improving their interaction with cellular targets involved in cancer progression .

Neuroprotective Effects

Fluorinated compounds are also being investigated for neuroprotective effects. Specifically, studies have suggested that certain trifluoromethyl-containing compounds can modulate neurotransmitter systems, potentially offering therapeutic benefits in neurodegenerative diseases. The mechanism may involve the modulation of receptor activity or inhibition of neuroinflammatory pathways .

Case Studies

  • Study on Antitumor Activity : A recent study synthesized several derivatives of fluorinated acetamides and assessed their anticancer potential against various cell lines. The results indicated that the inclusion of trifluoromethyl groups significantly increased the potency of these compounds against tumor cells, particularly in inhibiting cell cycle progression and inducing apoptosis .
  • Neuroprotective Study : Another investigation focused on a related compound's ability to protect neuronal cells from oxidative stress. The study found that the trifluoromethyl substitution contributed to reduced cell death and improved survival rates in vitro under stress conditions .

Q & A

Q. What are the recommended methodologies for synthesizing 2,2,2-Trifluoro-N-[4-methyl-3-(trifluoromethyl)phenyl]acetamide with high purity?

Synthesis typically involves amidation reactions between trifluoroacetic acid derivatives and substituted anilines. Key steps include:

  • Precursor Selection : Use 4-methyl-3-(trifluoromethyl)aniline and trifluoroacetyl chloride under anhydrous conditions to minimize hydrolysis .
  • Solvent Optimization : Dichloromethane or tetrahydrofuran (THF) under nitrogen atmosphere to prevent side reactions .
  • Purification : Column chromatography (silica gel, ethyl acetate/hexane gradient) or recrystallization from ethanol/water mixtures to achieve >98% purity .

Q. How can researchers characterize the structural integrity of this compound?

Essential techniques include:

  • NMR Spectroscopy : 1H^{1}\text{H} and 19F^{19}\text{F} NMR to confirm trifluoromethyl and acetamide group positions .
  • Mass Spectrometry (HRMS) : Validate molecular weight (e.g., expected [M+H]+^+ at 316.05) and fragmentation patterns .
  • X-ray Crystallography : For definitive confirmation of stereochemistry and crystal packing (if single crystals are obtainable) .

Q. What are the primary biological or pharmacological targets associated with this compound?

While specific targets are compound-dependent, analogs of trifluoromethyl-substituted acetamides are often explored as:

  • Kinase Inhibitors : Potential ATP-binding site interactions due to electron-withdrawing trifluoromethyl groups .
  • Antimicrobial Agents : Structural similarity to fluoroquinolone intermediates suggests activity against bacterial gyrase .

Advanced Research Questions

Q. How can computational methods optimize reaction conditions for this compound’s synthesis?

  • Reaction Path Search : Use quantum chemical calculations (e.g., DFT) to model transition states and identify energy barriers in amidation steps .
  • Machine Learning : Train models on PubChem reaction data to predict optimal solvents, catalysts, or temperatures .
  • Feedback Loops : Integrate experimental yields with computational predictions to refine reaction parameters iteratively .

Q. How should researchers address contradictions in reported spectroscopic data for this compound?

  • Cross-Validation : Compare 13C^{13}\text{C} NMR chemical shifts with analogous compounds (e.g., N-(3-chloro-4-methoxyphenyl)acetamide) to resolve ambiguities .
  • Isotopic Labeling : Use 2H^{2}\text{H}- or 18O^{18}\text{O}-labeled precursors to track unexpected peaks in mass spectra .
  • Collaborative Databases : Submit raw spectral data to platforms like NIST Chemistry WebBook for community verification .

Q. What advanced strategies improve the compound’s stability during storage or biological assays?

  • Lyophilization : Freeze-drying under vacuum to prevent hydrolysis of the acetamide group .
  • Co-Crystallization : Formulate with cyclodextrins or polyethylene glycol to enhance thermal stability .
  • Real-Time Degradation Monitoring : Use HPLC-PDA to track degradation products under varying pH and temperature conditions .

Q. How can researchers design derivatives to enhance selectivity for specific biological targets?

  • SAR Studies : Modify the phenyl ring substituents (e.g., replace methyl with methoxy) and compare binding affinities using surface plasmon resonance (SPR) .
  • QSAR Modeling : Correlate substituent electronegativity (Hammett constants) with inhibitory activity to guide synthetic priorities .
  • Metabolic Profiling : Assess cytochrome P450 interactions to predict in vivo efficacy and toxicity .

Methodological Considerations

Q. Table 1: Key Analytical Parameters for Purity Assessment

TechniqueCritical ParametersReference
HPLCColumn: C18, 5 µm; Mobile phase: ACN/H2O (70:30); Flow rate: 1.0 mL/min
GC-MSColumn: DB-5MS; Oven temp: 50–300°C (10°C/min)
Elemental AnalysisAcceptable tolerance: ±0.4% for C, H, N

Q. Table 2: Common Synthetic Challenges and Mitigations

ChallengeMitigation StrategyReference
Hydrolysis of CF3_3 groupsUse anhydrous solvents and low temperatures
Low amidation yieldsActivate carboxyl group with EDC/HOBt
Byproduct formationEmploy scavenger resins (e.g., QuadraPure™)

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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2,2,2-Trifluoro-N-[4-methyl-3-(trifluoromethyl)phenyl]acetamide
Reactant of Route 2
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